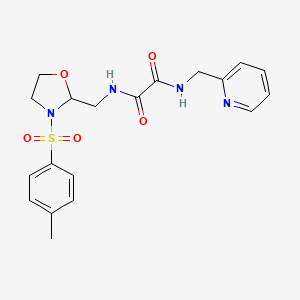

N1-(pyridin-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-14-5-7-16(8-6-14)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-15-4-2-3-9-20-15/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTOQIMWZOHTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(pyridin-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyridin-2-ylmethylamine and (3-tosyloxazolidin-2-yl)methylamine with oxalyl chloride or activated oxalic acid derivatives. Key steps include:

- Activation : Use of coupling agents like TBTU () or ethyl chlorooxalate ( ) to form the oxalamide bond.

- Solvents : Polar aprotic solvents (e.g., DCM, DMF) under inert atmospheres to prevent oxidation ().

- Purification : Column chromatography (silica gel) or recrystallization to achieve >90% purity ( ).

- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 for amine:oxalyl precursor) and reaction time (6–12 hours at 0–25°C) ().

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- LC-MS/APCI+ : Confirms molecular weight (e.g., calculated vs. observed m/z values; ±1 Da accuracy) ().

- 1H/13C NMR : Assigns proton environments (e.g., δ 7.41–8.35 ppm for aromatic protons) and carbon backbone ().

- HPLC : Determines purity (>95% for biologically active derivatives) using reverse-phase C18 columns ().

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions ().

- Data Contradictions : Stereoisomer mixtures (e.g., 1:1 diastereomers) may complicate NMR interpretation, requiring chiral HPLC for resolution () .

Q. How do the pyridine and tosyloxazolidine moieties influence the compound’s physicochemical properties?

- Methodological Answer :

- Pyridine Group : Enhances solubility in polar solvents and participates in π-π stacking with biological targets ().

- Tosyloxazolidine : Introduces sulfonyl groups for hydrogen bonding and rigidity, affecting logP (predicted ~2.8) and metabolic stability ().

- Synergistic Effects : The oxalamide linker balances hydrophilicity and membrane permeability (clogP ~1.5–2.0 for analogs) () .

Advanced Research Questions

Q. How does stereochemistry at the oxazolidine or pyridine-methyl position affect biological activity?

- Methodological Answer :

- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis to isolate enantiomers ( ).

- Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., IC50 differences of 10–100 nM for HIV entry inhibitors) ().

- Mechanistic Insight : Molecular docking shows (R)-configured oxazolidines bind tighter to hydrophobic enzyme pockets () .

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?

- Methodological Answer :

- Competitive Inhibition : Structural analogs block the CD4-binding site of HIV gp120 (KD ~5–20 µM) ().

- Allosteric Modulation : Tosyl groups may disrupt protein-protein interactions (e.g., soluble epoxide hydrolase inhibition in ).

- Validation : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinity () .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Substituent Scanning : Replace tosyl with 4-fluorophenylsulfonyl () or modify oxazolidine ring size ().

- Bioisosteres : Replace pyridine with pyrimidine () to enhance metabolic stability.

- Key Findings :

- Electron-Withdrawing Groups (e.g., -CF3) on sulfonyl improve IC50 by 3–5× ().

- Hydrophobic Extensions (e.g., cycloheptyl in ) increase membrane penetration .

Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?

- Methodological Answer :

- Data Normalization : Control for assay conditions (e.g., pH, serum protein interference) ().

- Meta-Analysis : Compare logD, topological polar surface area (TPSA), and cytotoxicity (CC50) across studies ().

- Case Study : Derivatives with 2-hydroxyethyl-thiazole () showed higher antiviral activity (EC50 = 0.1 µM) vs. unsubstituted analogs (EC50 = 1.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.